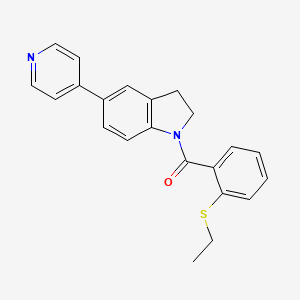

![molecular formula C7H4ClIN2S B2750207 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine CAS No. 1823372-30-0](/img/structure/B2750207.png)

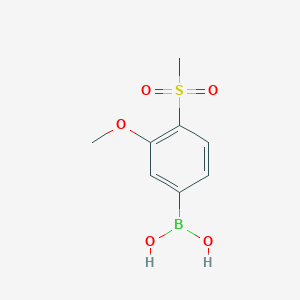

4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4ClIN2S . It has an average mass of 310.543 Da and a monoisotopic mass of 309.882843 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClIN2S/c1-3-4-5(8)10-2-11-7(4)12-6(3)9/h2,12H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned, pyrimidines are known to participate in a variety of reactions. For example, Suzuki coupling reactions have been used to create pyrimidine derivatives .科学的研究の応用

Nonlinear Optical Materials

A study highlighted the synthesis and analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), derived from a similar thieno[2,3-d]pyrimidine structure. The research focused on its potential as a third-order nonlinear optical material, indicating its utility in optical limiting and switching applications. The study utilized detailed spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside DFT calculations to explore the electronic structure and optical properties of DCMSP. The findings suggest that compounds within this family exhibit promising characteristics for application in nonlinear optics (P. Murthy et al., 2019).

Antifungal and Antimicrobial Activities

Another study investigated thieno[2,3-d]pyrimidine derivatives for their antifungal activities. The synthesis involved chlorination and nucleophilic substitution reactions to produce a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidine compounds. These compounds were evaluated for their effectiveness against various fungal strains, demonstrating preventive effects on rice blast, sheath blight, and cucumber powdery mildew, which suggests their potential in developing new antifungal agents (S. Konno et al., 1989).

Antitumor Activity

Research into 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine revealed its potent inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats. This study illustrates the chemotherapeutic potential of pyrimidine derivatives in cancer treatment, highlighting the broader applicability of 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine derivatives in medicinal chemistry (E. Grivsky et al., 1980).

Fluorescent Properties and Material Science

A synthetic strategy allowing the assembly of pi-systems onto a pyrimidine core resulted in 4-aryl-2-methylthiopyrimidines . This programmable approach led to the discovery of materials with interesting fluorescent properties, including solvatofluorochromism. Such materials have potential applications in the development of functional organic materials, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in material science (K. Itami et al., 2004).

Quantum Chemical Calculations

Investigations into 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas synthesized from a base similar to this compound explored their non-covalent interactions. The study employed quantum chemical calculations, including reduced density gradient (RDG) function and Hirshfeld surface analysis, to analyze intramolecular and intermolecular interactions. This research contributes to the understanding of the molecular properties and reactivity of thieno[2,3-d]pyrimidine derivatives (Yu Zhang et al., 2018).

将来の方向性

特性

IUPAC Name |

4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2S/c1-3-4-5(8)10-2-11-7(4)12-6(3)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZQKEUGHQKFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)

![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)

![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2750136.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2750141.png)

![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)

![7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2750146.png)